Pentopril

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Pentopril can be synthesized through the ethanolysis of 2,4-dimethylglutaric anhydride, which yields the monoethyl ester of 2,4-dimethylglutaric acid. This intermediate is then reacted with oxalyl chloride to form the monoacyl chloride, which is subsequently condensed with indoline-2-carboxylic acid . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring purity and yield optimization.

Chemical Reactions Analysis

Pentopril undergoes several types of chemical reactions, including:

Hydrolysis: In vivo, this compound is hydrolyzed to its active form, CGS 13934.

Oxidation and Reduction: These reactions are less common for this compound but can occur under specific conditions.

Substitution: this compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common reagents used in these reactions include oxalyl chloride for acylation and various nucleophiles for substitution reactions. The major product formed from the hydrolysis of this compound is CGS 13934 .

Scientific Research Applications

Pentopril has been extensively studied for its applications in various fields:

Mechanism of Action

Pentopril exerts its effects by inhibiting the angiotensin-converting enzyme (ACE), which is responsible for the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor . By inhibiting this enzyme, this compound reduces the levels of angiotensin II, leading to vasodilation and a subsequent decrease in blood pressure . The molecular targets involved include the ACE enzyme and the renin-angiotensin-aldosterone system .

Comparison with Similar Compounds

Pentopril is similar to other ACE inhibitors such as perindopril, ramipril, and captopril . it is unique in its specific structure and the particular synthetic route used for its production . Unlike captopril, which contains a thiol group, this compound and its analogs are non-thiol ACE inhibitors . This structural difference can influence their pharmacokinetic properties and clinical applications.

Similar Compounds

- Perindopril

- Ramipril

- Captopril

- Enalapril

This compound’s uniqueness lies in its specific l-glutarylindoline-2 (S)-carboxylic acid derivative structure, which distinguishes it from other ACE inhibitors .

Biological Activity

Pentopril, classified as a non-thiol angiotensin-converting enzyme (ACE) inhibitor, has garnered attention for its pharmacological properties and potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its pharmacokinetics, pharmacodynamics, and clinical implications based on diverse research findings.

Absorption and Distribution

This compound is rapidly absorbed following oral administration, exhibiting zero-order kinetics. The compound has an apparent volume of distribution of approximately 0.83 L/kg and an oral clearance rate of about 0.79 L/hr/kg. Studies indicate that urinary recovery after dosing shows a dose-proportional pattern, with around 21% recovery for this compound and 40% for its active metabolite, CGS 13934 .

Metabolism and Excretion

The pharmacokinetic profile reveals that this compound has a short half-life of less than one hour, while its active metabolite has a half-life of approximately two hours. In multiple-dose studies, no significant accumulation of either compound was observed, indicating efficient metabolism and clearance from the body .

ACE Inhibition

This compound's primary mechanism of action involves the inhibition of ACE, which plays a crucial role in the renin-angiotensin system (RAS). The pharmacodynamic half-life for plasma ACE inhibition increases with dosage; for instance, at a dosage of 10 mg, the half-life is about 1.5 hours, while at 500 mg, it extends to nearly 9.8 hours. A hyperbolic function describes the relationship between plasma levels of the metabolite and ACE inhibition .

Clinical Implications

Clinical studies have demonstrated the efficacy of this compound in managing hypertension and other cardiovascular conditions. Notably, it has been investigated in various trials assessing its impact on blood pressure and cardiovascular events.

Case Study: Rheumatoid Arthritis

A clinical study evaluated the effects of this compound in patients with active rheumatoid arthritis (RA). The results indicated that while this compound did not significantly lower disease activity compared to controls, it was well-tolerated among participants .

Table: Summary of Key Pharmacokinetic and Pharmacodynamic Properties

| Property | This compound | Active Metabolite (CGS 13934) |

|---|---|---|

| Half-Life | <1 hour | ~2 hours |

| Volume of Distribution | 0.83 L/kg | Not specified |

| Oral Clearance | ~0.79 L/hr/kg | Not specified |

| Urinary Recovery | ~21% | ~40% |

| ACE Inhibition Half-Life | Dose-dependent | Dose-dependent |

Clinical Trials

Several pivotal trials have investigated the role of this compound in various populations:

- EUROPA Trial : This trial assessed perindopril (another ACE inhibitor) but provides context for understanding similar agents like this compound in reducing cardiovascular mortality .

- HOPE Trial : Although focused on ramipril, findings suggest that ACE inhibitors can significantly reduce major cardiovascular events in high-risk populations .

Efficacy in Specific Conditions

Research indicates that this compound may have additional benefits beyond hypertension management. For instance, its use in chronic conditions such as heart failure and diabetic nephropathy has been explored, although results vary across studies.

Properties

CAS No. |

82924-03-6 |

|---|---|

Molecular Formula |

C18H23NO5 |

Molecular Weight |

333.4 g/mol |

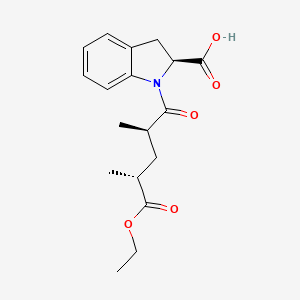

IUPAC Name |

(2S)-1-[(2R,4R)-5-ethoxy-2,4-dimethyl-5-oxopentanoyl]-2,3-dihydroindole-2-carboxylic acid |

InChI |

InChI=1S/C18H23NO5/c1-4-24-18(23)12(3)9-11(2)16(20)19-14-8-6-5-7-13(14)10-15(19)17(21)22/h5-8,11-12,15H,4,9-10H2,1-3H3,(H,21,22)/t11-,12-,15+/m1/s1 |

InChI Key |

NVXFXLSOGLFXKQ-JMSVASOKSA-N |

SMILES |

CCOC(=O)C(C)CC(C)C(=O)N1C(CC2=CC=CC=C21)C(=O)O |

Isomeric SMILES |

CCOC(=O)[C@H](C)C[C@@H](C)C(=O)N1[C@@H](CC2=CC=CC=C21)C(=O)O |

Canonical SMILES |

CCOC(=O)C(C)CC(C)C(=O)N1C(CC2=CC=CC=C21)C(=O)O |

Synonyms |

1-(4-(ethoxycarbonyl)-2-methylpentanoyl)-2,3-dihydroindole-2-carboxylic acid CGS 13945 CGS-13945 pentopril |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.